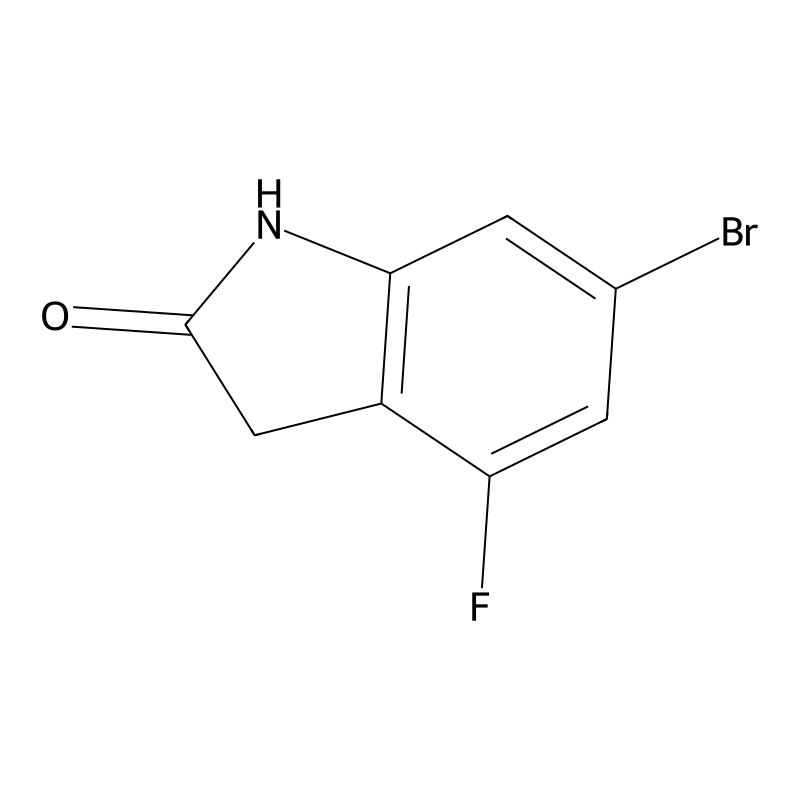

6-Bromo-4-fluoroindolin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-4-fluoroindolin-2-one is a synthetic compound belonging to the indole family, characterized by the presence of bromine and fluorine substituents. Its molecular formula is with a molecular weight of 230.03 g/mol. The compound features a bicyclic structure, which is common in many biologically active molecules, making it of interest in medicinal chemistry.

- Substitution Reactions: The bromine and fluorine atoms allow for nucleophilic substitution, where nucleophiles can replace these halogens.

- Oxidation and Reduction: This compound can be oxidized or reduced to yield various derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide, whereas reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of more complex organic structures .

6-Bromo-4-fluoroindolin-2-one exhibits notable biological activities. Research indicates that derivatives of this compound may possess antitumor and antimicrobial properties. Its mechanism of action often involves interaction with molecular targets such as receptor tyrosine kinases, leading to inhibition of signaling pathways associated with cancer cell proliferation and angiogenesis .

The synthesis of 6-Bromo-4-fluoroindolin-2-one can be achieved through various methods:

- Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields. A typical approach involves reacting 5-bromoindoline-2,3-dione with an appropriate aniline in the presence of a catalyst like copper dipyridine dichloride in ethanol.

- Multi-Step Synthesis: Another route includes the reaction of 1-bromo-2,4-difluorobenzene with dimethyl malonate under specific conditions to yield the desired indolinone structure .

- General Synthetic Procedure: A general procedure involves heating a mixture of starting materials under controlled conditions, followed by purification techniques such as recrystallization or chromatography to isolate the final product .

6-Bromo-4-fluoroindolin-2-one has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting various diseases, particularly cancers.

- Organic Synthesis: The compound is used as a reagent in organic synthesis due to its ability to undergo diverse chemical transformations.

- Research: It is utilized in biological studies to explore its potential therapeutic effects and mechanisms of action .

Studies on the interactions of 6-Bromo-4-fluoroindolin-2-one have shown that it can inhibit certain enzymes involved in drug metabolism, such as cytochrome P450 isoforms. Specifically, it acts as an inhibitor for CYP1A2 while showing no significant inhibition on other isoforms like CYP2C19 or CYP3A4. This selectivity may enhance its therapeutic profile by reducing potential drug-drug interactions .

Several compounds share structural similarities with 6-Bromo-4-fluoroindolin-2-one. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Chloro-4-fluoroindolin-2-one | 0.83 | Contains chlorine instead of bromine |

| 7-Bromo-5-fluoroindoline-2,3-dione | 0.82 | Different substitution pattern on indole ring |

| 3-Methylindolin-2-one | 0.81 | Methyl group at C3 position |

| 4-Bromo-7-fluoroindolin-2-one | 0.80 | Bromine at C4 position |

Uniqueness

The uniqueness of 6-Bromo-4-fluoroindolin-2-one lies in its specific substitution pattern that enhances its reactivity and selectivity for biological targets. The combination of bromine and fluorine not only influences its chemical behavior but also contributes to its distinct biological properties compared to other indoline derivatives .